molecular formula C15H13N3O4S2 B12197683 N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B12197683
M. Wt: 363.4 g/mol
InChI Key: OORCWZCGYBQLEM-UHFFFAOYSA-N
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Description

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan-carboxamide derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furan ring, a thiadiazole ring, and a sulfonyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the thiadiazole intermediate with a sulfonyl chloride derivative, such as 4-methylbenzylsulfonyl chloride.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-furancarboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the furan ring with the thiadiazole-sulfonyl intermediate under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with viral enzymes or proteins, inhibiting their function and preventing viral replication.

    Pathways Involved: The inhibition of viral replication pathways, leading to a reduction in viral load and disease symptoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of a furan ring, a thiadiazole ring, and a sulfonyl group

Properties

Molecular Formula

C15H13N3O4S2

Molecular Weight

363.4 g/mol

IUPAC Name

N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C15H13N3O4S2/c1-10-4-6-11(7-5-10)9-24(20,21)15-18-17-14(23-15)16-13(19)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,17,19)

InChI Key

OORCWZCGYBQLEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CO3

Origin of Product

United States

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